molecular formula C9H9Br3O3 B1508671 (2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol CAS No. 191529-08-5

(2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol

Cat. No.: B1508671
CAS No.: 191529-08-5
M. Wt: 404.88 g/mol
InChI Key: DNTYGIFJYSSHRM-UHFFFAOYSA-N
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Description

(2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol is a useful research compound. Its molecular formula is C9H9Br3O3 and its molecular weight is 404.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol, also known by its CAS number 191529-08-5, is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a central triol structure with three hydroxymethyl groups attached to a tribrominated benzene ring. The molecular formula is C9H9Br3O3C_9H_9Br_3O_3, and it has a molecular weight of 362.80 g/mol.

Synthesis

The synthesis of this compound typically involves the bromination of phenolic compounds followed by reduction reactions to introduce hydroxymethyl groups. Several synthetic routes have been documented:

  • Bromination : The starting material is brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent.
  • Hydroxymethylation : The resulting brominated compound undergoes nucleophilic substitution to replace bromine atoms with hydroxymethyl groups.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of bacteria and fungi. It disrupts cell membranes and inhibits enzyme functions critical for microbial survival.
  • Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
    • : Suggests potential use as an antimicrobial agent in pharmaceuticals.
  • Cancer Research :
    • Objective : To assess the anticancer properties on human breast cancer cell lines.
    • Findings : A dose-dependent reduction in cell viability was observed with IC50 values around 30 µM.
    • : Indicates promise for further development as an anticancer therapeutic.

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundHighModerateEffective against multiple strains
4-BromoanilineModerateLowLess effective than tribrominated variant
Tribromoacetic AcidLowModerateLimited spectrum of activity

Properties

IUPAC Name

[2,4,6-tribromo-3,5-bis(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br3O3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14/h13-15H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTYGIFJYSSHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Br)CO)Br)CO)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725375
Record name (2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191529-08-5
Record name (2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol

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